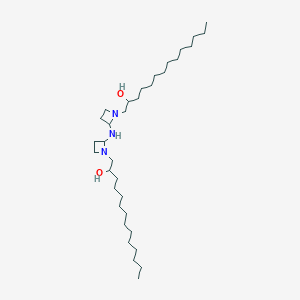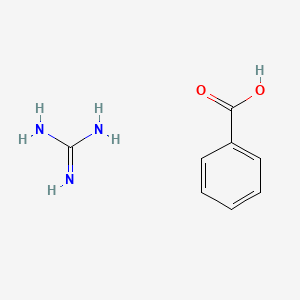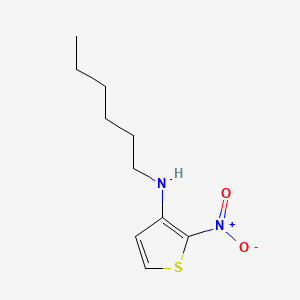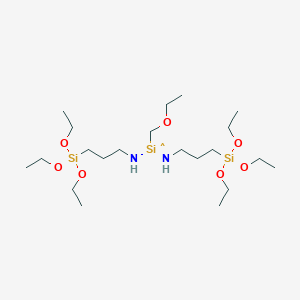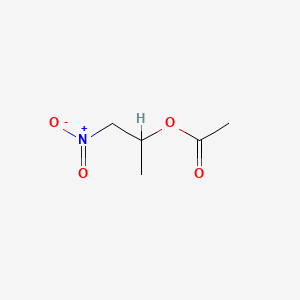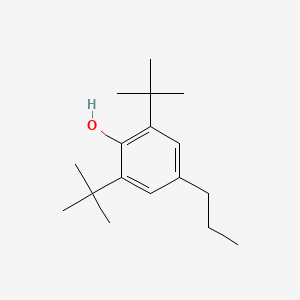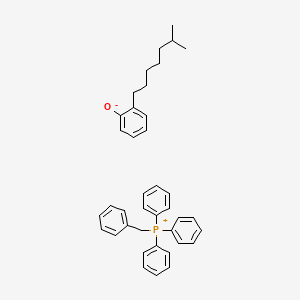
benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate is a chemical compound with the molecular formula C39H43OP and a molecular weight of 558.732 g/mol. This compound is characterized by its unique structure, which includes a benzyl group attached to a triphenylphosphonium ion and a phenolate ion substituted with a 6-methylheptyl group.
Méthodes De Préparation
The synthesis of benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate can be achieved through various methods. One common approach involves the reaction of benzyltriphenylphosphonium bromide with isooctylphenol under microwave irradiation . This method typically involves the use of a solvent such as tetrahydrofuran (THF) and heating at 60°C for 30 minutes to achieve high yields (87-98%) . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzyl or phenolate groups.
Applications De Recherche Scientifique
Propriétés
Numéro CAS |
93805-58-4 |
|---|---|
Formule moléculaire |
C39H43OP |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C25H22P.C14H22O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h1-20H,21H2;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
Clé InChI |
IUHHLTFYKDRCOI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCC1=CC=CC=C1[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






